

Application Notes and Protocols for Nafamostat Mesylate in Cell-Based Assays

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Compound of Interest

Compound Name: Nafamostat Mesylate

Cat. No.: B000724

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Introduction

Nafamostat mesylate, also known as FUT-175, is a potent, broad-spectrum serine protease inhibitor.[1] It is widely utilized in biomedical research for its anticoagulant, anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] Notably, it has been identified as an effective inhibitor of transmembrane protease, serine 2 (TMPRSS2), a key enzyme in the entry of viruses like MERS-CoV and SARS-CoV-2 into host cells.[3] These application notes provide a detailed protocol for the dissolution and use of **Nafamostat Mesylate** in cell-based assays to ensure reliable and reproducible experimental outcomes.

Data Summary

The following table summarizes the key quantitative data for **Nafamostat Mesylate**.

Parameter	Value	Solvents	Notes	Source(s)
Molecular Weight	539.58 g/mol	N/A	[4]	
Solubility	50 mg/mL	DMSO, Water	Ultrasonic treatment may be needed to aid dissolution.[4]	[1][4]
100 mg/mL	DMSO	Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[5]	[5]	
100 mM	Water, DMSO	[6]		
"Slightly soluble"	DI water, pH 2.0, pH 4.0, pH 8.0 buffers	[7]		
Storage (Lyophilized Powder)	Room temperature	Desiccated	Stable for 24 months.[1]	[1]
-20°C	Tightly sealed, protected from moisture and light	Stable for 3 years.[5][8]	[5][8]	
Storage (Stock Solution)	4°C	In solution	Use within 1 month.[1]	[1]
-20°C	In solution	Use within 1-6 months.[2][9]	[2][9]	
-80°C	In solution	Use within 6 months to 1 year; aliquot to avoid freeze-thaw cycles.[1][2]	[1][2]	

Working Concentrations (in vitro)	10 nM - 100 µM	Cell Culture Media	Varies by cell type and assay. [10] [11]
0.1 µM - 10 µM	Cell Culture Media	Effective in suppressing invasiveness in Panc-1 cells. [4]	[4]
10 - 80 µg/mL	Cell Culture Media	Inhibits NF-κB activity in MDAPanc-28 cells. [2] [4]	[2] [4]
0.3 - 3 µg/mL	Cell Culture Media	Used for treating Human Umbilical Vein Endothelial Cells (HUVECs). [12]	[12]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Nafamostat Mesylate** using Dimethyl Sulfoxide (DMSO) as the solvent.

Materials:

- **Nafamostat Mesylate** powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Procedure:

- Before opening, bring the vial of **Nafamostat Mesylate** powder to room temperature.[8]
- To prepare a 10 mM stock solution, dissolve 10 mg of **Nafamostat Mesylate** in 1.853 mL of DMSO.[8] For a 15 mM stock, reconstitute 10 mg of powder in 1.23 ml of DMSO.[1]
- Vortex the solution until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[4]
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
- Store the aliquots at -80°C for up to one year or at -20°C for up to six months.[2]

General Protocol for Cell-Based Assays

This protocol provides a general workflow for using **Nafamostat Mesylate** in a typical cell-based assay. The final concentration of the compound should be optimized for the specific cell line and experimental design.

Materials:

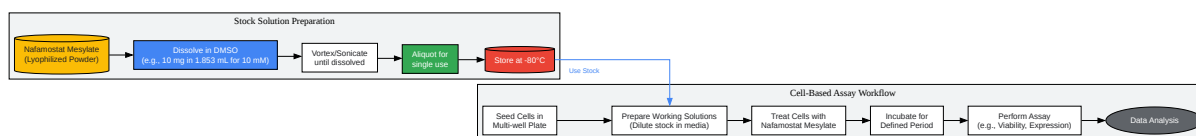
- Cultured cells in appropriate multi-well plates
- Prepared **Nafamostat Mesylate** stock solution (e.g., 10 mM in DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Assay-specific reagents

Procedure:

- **Cell Seeding:** Seed cells in a multi-well plate at a density appropriate for the assay duration and allow them to adhere and stabilize overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

- Preparation of Working Solution:
 - Thaw an aliquot of the **Nafamostat Mesylate** stock solution at room temperature.
 - Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform serial dilutions to ensure accuracy.
 - Important: To avoid cell toxicity, the final concentration of DMSO in the culture medium should be less than 0.5%.^[9] A vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.
- Cell Treatment:
 - Remove the existing culture medium from the wells.
 - Wash the cells gently with PBS, if required by the specific assay protocol.
 - Add the prepared working solutions of **Nafamostat Mesylate** (and vehicle control) to the respective wells.
 - The incubation time can vary depending on the experiment, ranging from a few hours to 48 hours or more.^[4]
- Assay Performance: Following the treatment period, perform the specific cell-based assay according to its protocol (e.g., cell viability assay, enzyme activity assay, gene expression analysis).

Visualizations

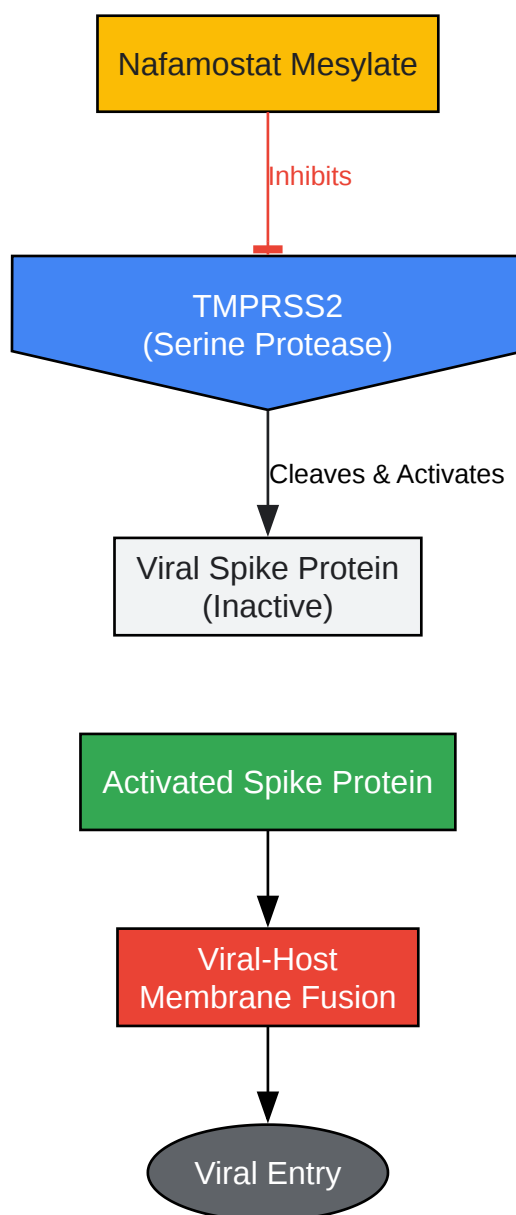


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Caption: Workflow for **Nafamostat Mesylate** dissolution and use in cell-based assays.

Mechanism of Action Signaling Pathway

Nafamostat Mesylate acts as a serine protease inhibitor. One of its key targets relevant to viral entry is the cell surface protease TMPRSS2.



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Caption: Inhibition of TMPRSS2-mediated viral entry by **Nafamostat Mesylate**.

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